2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by a benzene ring fused with a diazole ring, which contains nitrogen atoms at the 1 and 3 positions The presence of a 4-chlorophenyl group and a methyl group attached to the nitrogen atom at the 1 position further defines its structure
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or proteins in organisms, disrupting their normal functions .
Mode of Action
This interaction could potentially inhibit or enhance the activity of the target, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Based on the compound’s potential interaction with its targets, it could lead to a range of cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole. Factors such as temperature, pH, and presence of other compounds can affect how the compound interacts with its targets and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloroaniline with o-phenylenediamine in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzodiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of substituted benzodiazoles.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry: It exhibits potential as an antimicrobial and anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-1-methyl-1H-1,3-benzodiazole
- 2-(4-fluorophenyl)-1-methyl-1H-1,3-benzodiazole
- 2-(4-methylphenyl)-1-methyl-1H-1,3-benzodiazole
Uniqueness
2-(4-chlorophenyl)-1-methyl-1H-1,3-benzodiazole is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable scaffold in drug design and materials science .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2/c1-17-13-5-3-2-4-12(13)16-14(17)10-6-8-11(15)9-7-10/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYYYTWUVIVVSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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